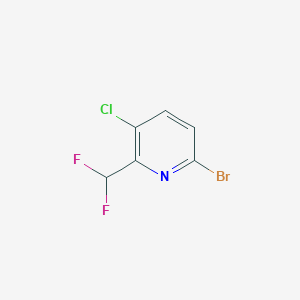

![molecular formula C10H17BrN4O2 B2587735 Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2416217-59-7](/img/structure/B2587735.png)

Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

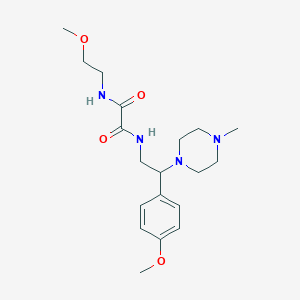

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NH2COO) and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis . The specific compound you’re asking about also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that is often found in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Tert-butyl carbamates are often used as protecting groups in organic synthesis because they can be removed under relatively mild conditions . The 1,2,4-triazole ring is a versatile scaffold that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Tert-butyl carbamates are generally stable under normal conditions, but can decompose under acidic or basic conditions . 1,2,4-Triazole compounds are generally stable and have low reactivity .科学的研究の応用

Synthesis and Characterization

The synthesis of related carbamate compounds involves complex reactions with various chemicals to produce compounds that exhibit antimicrobial activity. These synthesized compounds, including derivatives of 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles from Tert-Butyl Carbazate, have been characterized using techniques such as NMR, IR Spectroscopy, and elemental analysis to determine their structure and potential applications in antimicrobial treatments (Ghoneim & Mohamed, 2013).

Another study focused on the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in the synthesis of biologically active compounds. The optimized synthetic method highlighted could contribute to the efficient production of such intermediates with high yields, which are crucial for further applications in drug discovery and development (Bingbing Zhao et al., 2017).

Application in Catalysis

- The use of Indium(III) halides as catalysts for N-tert-Butoxycarbonylation of amines with (Boc) 2 O has been described, showcasing a method to produce N-tert-butyl-carbamates in excellent yields. This process is significant for the chemoselective conversion of amines, demonstrating a practical application in the synthesis of protected amines for further chemical transformations (S. Chankeshwara & A. Chakraborti, 2006).

Crystal Structure Analysis

- Detailed crystal structure analysis and characterization of compounds related to Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate have been conducted. These studies provide insights into the molecular conformation, stability, and intermolecular interactions of such compounds, which are essential for understanding their reactivity and potential applications in the development of novel materials or pharmaceuticals (R. Kant et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN4O2/c1-6(7-13-14-8(11)15(7)5)12-9(16)17-10(2,3)4/h6H,1-5H3,(H,12,16)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBGHDPMMDGDSR-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2587663.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2587664.png)

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2587675.png)